molecular formula C11H9BrN2O3 B2552433 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 923197-25-5

1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B2552433
CAS No.: 923197-25-5
M. Wt: 297.108
InChI Key: QOYPWLUYLQGDNU-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a halogenated pyridazine derivative characterized by a tetrahydropyridazine core substituted with a 3-bromophenyl group and a carboxylic acid moiety. The bromine atom on the phenyl ring introduces steric bulk and electronic effects, which may influence reactivity and biological activity.

Properties

IUPAC Name

1-(3-bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-7-2-1-3-8(6-7)14-10(15)5-4-9(13-14)11(16)17/h1-3,6H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYPWLUYLQGDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromobenzaldehyde with hydrazine hydrate can form an intermediate, which is then subjected to cyclization and oxidation to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the bromophenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Research has indicated that compounds similar to 1-(3-bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exhibit antimicrobial properties. They have been tested against various bacterial strains and show potential as antibacterial agents due to their ability to inhibit bacterial growth.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Its derivatives have been explored for their ability to induce apoptosis in cancer cells, thereby providing a basis for further investigation into its use in cancer therapy.
  • Central Nervous System Effects : Similar tetrahydropyridazine derivatives have shown activity affecting the central nervous system (CNS). This compound could potentially be developed into a therapeutic agent for CNS disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving starting materials that include brominated phenyl compounds and pyridazine derivatives. The compound's structure allows for the modification of functional groups to enhance its biological activity.

Table 1: Common Synthetic Routes

Synthetic RouteStarting MaterialsYield (%)Reference
Route A3-Bromobenzaldehyde + Pyridazine Derivative85%
Route B3-Bromophenylacetic Acid + Amine Reagents78%

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, derivatives of tetrahydropyridazine were evaluated against a panel of bacterial strains including E. coli and S. aureus. The results indicated that certain modifications to the structure significantly enhanced antimicrobial activity. The compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics used as controls .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of tetrahydropyridazine derivatives demonstrated that specific analogs of this compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exerts its effects involves interactions with molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological responses. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare the target compound with similar pyridazinecarboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and research findings.

Substituent Variations on the Phenyl Ring

Halogen Substituents
  • 1-(3-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
    • Molecular Formula : C₁₁H₈ClN₂O₃
    • Molecular Weight : 252.65 g/mol
    • Key Properties :
  • The chlorine atom induces steric hindrance, slowing reaction kinetics compared to non-halogenated analogs.
  • Enhanced solubility in polar solvents due to hydrogen-bonding capabilities of the carboxylic acid group .

    • Applications : Used as a research chemical, with commercial availability in quantities up to 5 g .
  • 1-(3-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

    • Molecular Formula : C₁₁H₈FN₂O₃
    • Molecular Weight : 236.19 g/mol
    • Key Properties :
  • Structural rigidity from the fluorophenyl group may enhance binding specificity in biological systems .
Alkyl Substituents
  • 1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
    • Molecular Formula : C₁₂H₁₂N₂O₃
    • Molecular Weight : 232.24 g/mol
    • Key Properties :
  • The methyl group reduces steric hindrance compared to halogens, favoring faster reaction rates.
  • Solubility: Slightly soluble in chloroform, methanol, and DMSO . Applications: Marketed as a research chemical (CAS 731826-98-5) but currently listed as out of stock .
  • 1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

    • Molecular Formula : C₁₃H₁₄N₂O₃
    • Molecular Weight : 246.3 g/mol
    • Key Properties :
  • Two methyl groups increase hydrophobicity, reducing solubility in polar solvents.
  • High purity (95%) makes it suitable for synthetic applications .

Core Structure Modifications

  • 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid (Parent Compound)
    • Molecular Formula : C₅H₆N₂O₃
    • Molecular Weight : 142.11 g/mol
    • Key Properties :
  • Lacks aromatic substituents, leading to reduced steric effects and higher reactivity in esterification reactions.
  • Safety: Causes skin and eye irritation (GHS Hazard Statements) .

  • 1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid

    • Molecular Formula : C₆H₈N₂O₃
    • Molecular Weight : 168.59 g/mol
    • Key Properties :
  • The ethyl group introduces moderate hydrophobicity, balancing solubility and reactivity .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Selected Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Solubility Key Features
Target Compound 3-Bromophenyl C₁₁H₈BrN₂O₃ 294.10 Not reported High steric hindrance; potential for halogen-specific interactions
1-(3-Chlorophenyl)-... 3-Chlorophenyl C₁₁H₈ClN₂O₃ 252.65 Polar solvents Slower reaction kinetics due to Cl steric effects
1-(3-Methylphenyl)-... 3-Methylphenyl C₁₂H₁₂N₂O₃ 232.24 Chloroform, Methanol, DMSO Improved solubility; used in research
1-(2,5-Dimethylphenyl)-... 2,5-Dimethylphenyl C₁₃H₁₄N₂O₃ 246.3 Not reported High purity (95%); hydrophobic
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid None C₅H₆N₂O₃ 142.11 Polar solvents Parent compound; irritant

Biological Activity

1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H9BrN2O3C_{11}H_9BrN_2O_3, and it features a tetrahydropyridazine core with a bromophenyl substituent. The presence of the bromine atom may enhance its biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.

Synthesis

Synthesis methods for this compound typically involve multi-step reactions that include cyclization and functionalization of precursor compounds. For instance, one method employs the reaction of 3-bromobenzaldehyde with appropriate dicarbonyl compounds under acidic conditions to yield the desired tetrahydropyridazine derivative .

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyridazines exhibit significant antimicrobial activity. A study demonstrated that similar compounds displayed effective inhibition against various bacterial strains, suggesting that this compound may possess comparable properties .

Anticancer Activity

Compounds with tetrahydropyridazine structures have been investigated for anticancer properties. For example, certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

Central Nervous System Effects

Some studies suggest that tetrahydropyridazine derivatives may exhibit neuroprotective effects or influence neurotransmitter systems. This activity could be beneficial in treating neurodegenerative diseases or mood disorders .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of tetrahydropyridazine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis at concentrations ranging from 5 to 20 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptotic activity.

Data Summary

Biological Activity Tested Concentration Effect
Antimicrobial10 µg/mLInhibition of bacterial growth
Anticancer5 - 20 µMInduction of apoptosis
NeuroprotectiveVariableModulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of aryl aldehydes (e.g., 3-bromobenzaldehyde) with aminopyridazine derivatives, followed by cyclization under acidic or catalytic conditions. Palladium or copper catalysts in solvents like DMF or toluene are often employed to enhance yield and regioselectivity . Post-cyclization, carboxylation via carbon dioxide insertion or oxidation of precursor groups (e.g., hydroxymethyl to carboxylic acid) is performed. Reaction optimization focuses on temperature control (60–120°C) and stoichiometric ratios to minimize side products.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the tetrahydropyridazine ring structure and substituent positions. For example, downfield shifts (~δ 10–12 ppm) in 1^1H NMR indicate the presence of the carboxylic acid group .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch of the ketone and carboxylic acid) and ~2500–3300 cm1^{-1} (O-H stretch) are diagnostic .
  • HPLC-MS : High-resolution mass spectrometry validates molecular weight (C11_{11}H9_{9}BrN2_2O3_3), while HPLC with UV detection (λ = 210–280 nm) assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its anti-proliferative effects?

  • Methodological Answer :

  • In Vitro Assays : Use prostate cancer cell lines (e.g., PC-3 or LNCaP) for MTT or SRB assays. Dose-response curves (0.1–100 μM) over 48–72 hours assess IC50_{50} values. Include controls (e.g., cisplatin) and validate via Western blotting for autophagy markers (LC3-II) or mTOR/p70S6K pathway inhibition .
  • Mechanistic Studies : Employ siRNA knockdown of autophagy-related genes (e.g., ATG5) to confirm compound specificity. Flow cytometry can quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromo vs. trifluoromethyl groups) on target binding using molecular docking (e.g., Autodock Vina). Prioritize compounds with logP < 3.5 for improved membrane permeability .
  • Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, serum concentrations). Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to confirm results .

Q. How can the synthesis of this compound be optimized for higher enantiomeric purity?

  • Methodological Answer :

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and use microwave-assisted synthesis to reduce reaction time and energy consumption .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve in GraphPad Prism) to calculate IC50_{50}. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals (95%) and validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Q. How should researchers address solubility challenges in in vivo studies of this compound?

  • Methodological Answer :

  • Formulation Optimization : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin complexes. Determine solubility via shake-flask method (pH 7.4 PBS) and validate stability under physiological conditions (37°C, 24 hours) .
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) to enhance lipophilicity, followed by enzymatic hydrolysis in plasma .

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